molecular formula C3F7N B14757326 (Pentafluoroethyl)carbonimidoyl CAS No. 428-71-7

(Pentafluoroethyl)carbonimidoyl

Cat. No.: B14757326
CAS No.: 428-71-7
M. Wt: 183.03 g/mol
InChI Key: BHEBHHOUPPMRTR-UHFFFAOYSA-N
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Description

(Pentafluoroethyl)carbonimidoyl is a compound characterized by the presence of a pentafluoroethyl group attached to a carbonimidoyl moiety

Chemical Reactions Analysis

Types of Reactions: (Pentafluoroethyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pentafluoroethyl thioethers and various fluoroalkylated compounds, which are valuable in medicinal chemistry and materials science .

Mechanism of Action

The mechanism by which (Pentafluoroethyl)carbonimidoyl exerts its effects involves the interaction of the pentafluoroethyl group with specific molecular targets. The electronegativity and size of the fluorine atoms contribute to the compound’s stability and reactivity. These properties enable the compound to block metabolic oxidation sites and enhance binding affinity to receptors, thereby increasing its efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: (Pentafluoroethyl)carbonimidoyl is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and enhanced reactivity compared to other carbonimidoyl compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Properties

CAS No.

428-71-7

Molecular Formula

C3F7N

Molecular Weight

183.03 g/mol

IUPAC Name

1,1-difluoro-N-(1,1,2,2,2-pentafluoroethyl)methanimine

InChI

InChI=1S/C3F7N/c4-1(5)11-3(9,10)2(6,7)8

InChI Key

BHEBHHOUPPMRTR-UHFFFAOYSA-N

Canonical SMILES

C(=NC(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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